molecular formula C28H26BrNO4 B11524761 2-Bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenyl acetate

2-Bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenyl acetate

Cat. No.: B11524761
M. Wt: 520.4 g/mol
InChI Key: FUDUBOIVGOQZJK-UHFFFAOYSA-N
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Description

2-BROMO-4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-6-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a benzo[a]phenanthridinyl moiety.

Preparation Methods

The synthesis of 2-BROMO-4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-6-METHOXYPHENYL ACETATE typically involves multiple steps. One common method includes the bromination of a precursor compound followed by acetylation. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-BROMO-4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-6-METHOXYPHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Compared to other similar compounds, 2-BROMO-4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-6-METHOXYPHENYL ACETATE is unique due to its specific structural features. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities.

Properties

Molecular Formula

C28H26BrNO4

Molecular Weight

520.4 g/mol

IUPAC Name

[2-bromo-4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenyl] acetate

InChI

InChI=1S/C28H26BrNO4/c1-15(31)34-27-20(29)11-17(12-23(27)33-4)26-25-19(13-28(2,3)14-22(25)32)24-18-8-6-5-7-16(18)9-10-21(24)30-26/h5-12,26,30H,13-14H2,1-4H3

InChI Key

FUDUBOIVGOQZJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)OC

Origin of Product

United States

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